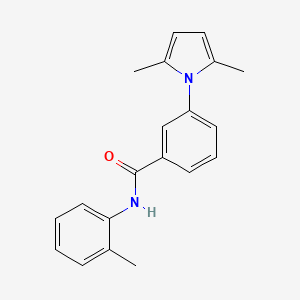
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis X-ray crystallography and spectroscopic methods are pivotal in characterizing the molecular structure of these compounds. For example, studies have detailed the crystal packing and stabilization mechanisms via hydrogen bonding and π-interactions, offering insights into the molecular geometry and intermolecular interactions of antipyrine derivatives, which share a structural resemblance (Saeed et al., 2020).
Chemical Reactions and Properties Chemical properties, including reactivity and binding affinity, are influenced by the specific functional groups and molecular structure. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-Aryl-4-hydroxybutyl)benzamides, illustrating the compound's capacity to undergo cyclization and form new structures (Browne, Skelton, & White, 1981).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystal structure analysis reveals the compound's stability and interaction potential, essential for its application in various fields (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, define the compound's suitability for specific applications. For example, modifications to the benzamide moiety can significantly impact the compound's receptor binding affinity and intrinsic activity, as seen in studies differentiating between partial agonists and neutral antagonists (Lamothe et al., 1997).
Aplicaciones Científicas De Investigación
Scientific Research Applications of Pyrrole and Benzamide Derivatives
Chemical Analysis and Quality Control
- A study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including various benzamide derivatives, highlighting the method's effectiveness for quality control in pharmaceutical compounds. This approach could be relevant for analyzing similar compounds for purity and composition (Ye et al., 2012).
Drug Discovery and Anticancer Research
- Benzamide derivatives, specifically designed for selective inhibition of histone deacetylases, have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential for anticancer drug development. This indicates the potential therapeutic applications of benzamide derivatives in treating cancer (Zhou et al., 2008).
Molecular Synthesis and Characterization
- Research on the synthesis and characterization of novel nonsteroidal progestrone receptor modulators incorporating pyrrole derivatives demonstrates the versatility of pyrrole in synthesizing bioactive compounds. Such studies are crucial for developing new therapeutic agents (Xiao Yong-mei, 2013).
Materials Science and Engineering
- Investigations into the synthesis, characterization, and biological evaluation of various benzamide derivatives underscore their utility in creating new materials with potential biological applications. This research expands the understanding of pyrrole and benzamide derivatives in material science (Saeed et al., 2015).
Propiedades
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-7-4-5-10-19(14)21-20(23)17-8-6-9-18(13-17)22-15(2)11-12-16(22)3/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIYWVKYINUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)